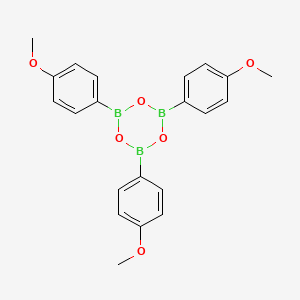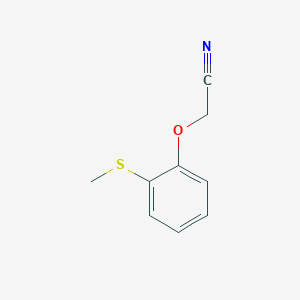
4-Hydroxypyridine-3-sulfonamide
Vue d'ensemble
Description
4-Hydroxypyridine-3-sulfonamide is a compound related to Torasemide, a pyridine-3-sulfonylurea derivative, which is a high-efficiency loop diuretic . It is synthesized via simple procedures and characterized by 1H nuclear magnetic resonance (NMR), 13C NMR, and mass spectrometry .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . Its molecular formula is C5H5NO4S and its molecular weight is 175.16 . It appears as a white to light yellow to green powder or crystal .Applications De Recherche Scientifique
1. Complexation with Metal Ions
4-Hydroxypyridine-3-sulfonamide derivatives, like tosylated 4-aminopyridine, show potential in the field of coordination chemistry. Research has indicated the ability of these compounds to complex with metal ions like Nickel (II) and Iron (II). The complexation process enhances the biological and catalytic potential of the ligand, suggesting applications in the pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
2. Electron Beam Irradiation in Aquatic Environments
Sulfonamide compounds, a category to which this compound belongs, have been the focus of environmental studies. Research has explored the degradation process and mechanisms of sulfonamide antibiotics in aquatic environments using electron beam irradiation. This process is significant for removing pollutants and reducing the toxicity of these compounds in water bodies (Zhu et al., 2021).
3. Microbial Degradation Pathways
Understanding the microbial degradation pathways of sulfonamides, including this compound, is vital for assessing their persistence and impact on the environment. Studies have uncovered unique microbial strategies for the elimination of these compounds, shedding light on their behavior and potential risks in the environment (Ricken et al., 2013).
4. Crystal Structure and Properties
Research into the crystal structure of this compound derivatives provides insights into their physical and chemical properties. Studies like those on hydronium 4-oxo-1,4-dihydropyridine-3-sulfonate dihydrate reveal the intricate network of hydrogen bonds and the molecular arrangement, which are crucial for understanding the substance's properties and potential applications (Zhu, Gao, & Ng, 2009).
5. Antimalarial and Antimicrobial Properties
Some derivatives of this compound have shown promising antimalarial and antimicrobial activities. For instance, studies on basic 3-hydroxypyridin-4-ones, related to this compound, indicate their potential in binding iron and exerting antimalarial effects, highlighting their therapeutic potential (Dehkordi, Liu, & Hider, 2008).
Mécanisme D'action
Target of Action
Sulfonamides, a class of compounds to which 4-hydroxypyridine-3-sulfonamide belongs, are known to act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Mode of Action
Sulfonamides, including this compound, inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This interaction with its targets leads to the prevention of bacterial growth.
Biochemical Pathways
The product of this reaction, 3-(N-formyl)-formiminopyruvate, is further converted by KpiB hydrolase to 3-formylpyruvate .
Safety and Hazards
4-Hydroxypyridine-3-sulfonamide may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
The future directions of synthetic chemistry, including the synthesis of compounds like 4-Hydroxypyridine-3-sulfonamide, involve improving the ability of synthesis and enhancing the application of synthesis . This includes higher selectivity, higher efficiency, environmental benignity, and sustainable energy .
Propriétés
IUPAC Name |
4-oxo-1H-pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-7-2-1-4(5)8/h1-3H,(H,7,8)(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJLOTUNDWHGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








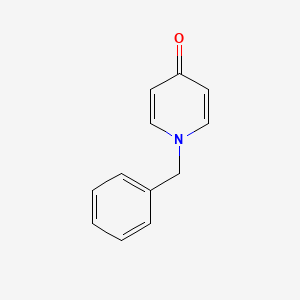
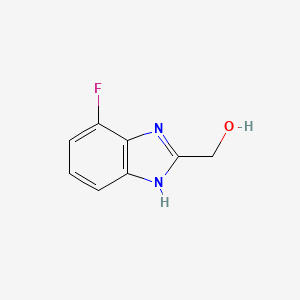
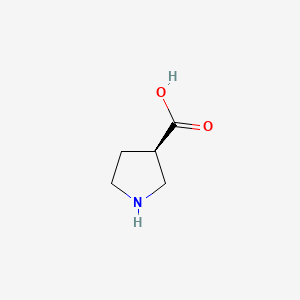

![2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B3043097.png)
